molecular formula C24H21FN4O6S2 B2513932 ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-85-4

ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2513932
CAS No.: 851949-85-4
M. Wt: 544.57
InChI Key: WFNKZFIEPRSPJY-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, including the formation of the thieno[3,4-d]pyridazine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Thieno[3,4-d]pyridazine Core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Functionalization: Introduction of the dimethylsulfamoyl, benzamido, and fluorophenyl groups through various reactions such as nucleophilic substitution, amidation, and sulfonation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity and potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3-[4-(propan-2-yl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate: A similar compound with a different substituent on the phenyl ring.

    Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3-[4-(methyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate: Another analog with a methyl group instead of a fluorine atom.

Uniqueness

Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets.

Properties

IUPAC Name

ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O6S2/c1-4-35-24(32)20-18-13-36-22(19(18)23(31)29(27-20)16-9-7-15(25)8-10-16)26-21(30)14-5-11-17(12-6-14)37(33,34)28(2)3/h5-13H,4H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNKZFIEPRSPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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